molecular formula C8H7ClN2O2S B12509191 1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride

1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride

Cat. No.: B12509191
M. Wt: 230.67 g/mol
InChI Key: JLPABJXOJCJBND-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,3-benzodiazole-2-sulfonyl chloride is an organic compound with the molecular formula C8H7ClN2O2S It is a derivative of benzimidazole, featuring a sulfonyl chloride functional group

Preparation Methods

The synthesis of 1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-1,3-benzodiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl fluoride or oxidized to

Properties

IUPAC Name

1-methylbenzimidazole-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-11-7-5-3-2-4-6(7)10-8(11)14(9,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPABJXOJCJBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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